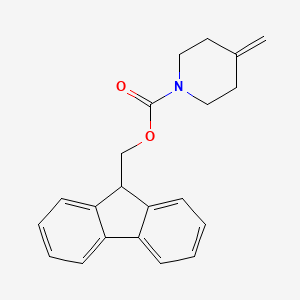

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate

Descripción

Introduction to (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate

Historical Context and Discovery

The development of this compound is intrinsically linked to the revolutionary work of Dr. Louis A. Carpino, who introduced the fluorenylmethoxycarbonyl protecting group in 1970. Dr. Carpino's pioneering research at the University of Massachusetts Amherst fundamentally transformed the landscape of amino protecting groups and coupling reagents for the synthesis of biologically active materials, including pharmaceuticals, polynucleotides, peptide nucleic acids, peptides, and small proteins. The fluorenylmethoxycarbonyl group emerged as a completely orthogonal protecting system that addressed significant weaknesses in existing tert-butoxycarbonyl-based methodologies, particularly in the presence of other acid-labile protecting groups.

The historical significance of this protecting group cannot be overstated, as it provided synthetic chemists with unprecedented control over selective deprotection processes. The base-labile nature of the fluorenylmethoxycarbonyl group represented a paradigm shift from the acid-labile systems that dominated earlier synthetic strategies. This innovation enabled the development of milder reaction conditions that substantially reduced the risk of side reactions associated with prolonged and harsh acidic treatments, thereby introducing true orthogonality between amino and side chain protecting groups. The fluorenylmethoxycarbonyl group's unique properties were initially not fully appreciated, with early applications requiring refluxing with ammonia for removal. However, subsequent recognition that the group could be cleaved by primary and secondary amines led to its widespread adoption in solid-phase peptide synthesis protocols.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The compound this compound possesses a systematic nomenclature that reflects its complex structural architecture. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, which precisely describes the carbamate linkage between the fluorenylmethyl group and the 4-methylenepiperidine moiety. Alternative nomenclature systems and common synonyms include 1-fluorenylmethoxycarbonyl-4-methylenepiperidine, reflecting the protecting group designation commonly used in synthetic organic chemistry.

The structural designation encompasses several key molecular features that define the compound's chemical behavior and synthetic utility. The fluorenyl group, derived from the polycyclic aromatic hydrocarbon fluorene, provides the characteristic ultraviolet absorption properties that facilitate analytical monitoring of synthetic transformations. The methylenepiperidine component introduces an exocyclic double bond that significantly influences the compound's reactivity profile and potential for further synthetic elaboration. The carbamate linkage connecting these structural elements represents a critical functional group that determines the compound's stability under various reaction conditions and its susceptibility to base-catalyzed deprotection.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound extends across multiple domains of chemical research, particularly in synthetic organic chemistry and pharmaceutical development. The compound's structural framework positions it as a valuable intermediate in the synthesis of complex organic molecules, enabling researchers to develop novel pharmaceuticals and agrochemicals through systematic chemical transformations. The presence of the 4-methylenepiperidine scaffold is particularly significant, as related methylenepiperidine derivatives serve as key intermediates in the synthesis of clinically important compounds such as efinaconazole, a novel antifungal drug.

The fluorenylmethoxycarbonyl protecting group component of this compound continues to play a central role in modern peptide synthesis methodologies. The group's exceptional lability to bases, particularly secondary amines such as piperidine, combined with its stability toward acids and hydrolysis, makes it ideally suited for solid-phase peptide synthesis applications. This orthogonal protection strategy has enabled the synthesis of increasingly complex peptide sequences that would be challenging or impossible to achieve using alternative protecting group strategies. The unique monitoring capabilities provided by the fluorenyl group's ultraviolet absorption properties allow for real-time assessment of deprotection reactions, facilitating optimization of synthetic protocols and ensuring reproducible results.

Current research applications demonstrate the compound's versatility in drug development initiatives, where its unique structural features enable modification of drug candidates to enhance efficacy and bioavailability. The methylenepiperidine component provides opportunities for structure-activity relationship studies and pharmacophore optimization in medicinal chemistry programs. Additionally, the compound finds utility in material science applications, where it can be incorporated into polymer formulations and advanced materials to improve mechanical properties and stability for various specialized applications. The compound's role in biochemical research extends to enzyme mechanism studies and protein interaction investigations, providing researchers with tools to understand biological processes at the molecular level.

Overview of Research Scope and Objectives

The research scope encompassing this compound addresses fundamental questions in synthetic methodology, protecting group chemistry, and pharmaceutical intermediate development. Primary research objectives focus on understanding the compound's reactivity patterns, optimization of synthetic routes for its preparation, and exploration of its utility in complex molecule synthesis. The integration of the fluorenylmethoxycarbonyl protecting group with the methylenepiperidine scaffold creates unique opportunities for developing novel synthetic strategies that leverage both the protection capabilities of the former and the structural diversity accessible through the latter.

Contemporary research initiatives investigate the compound's potential applications in combinatorial chemistry approaches, where its dual functionality as both a protected amine and a reactive alkene enables parallel synthesis strategies for library generation. The compound serves as a platform for exploring selective functionalization reactions that can be conducted in the presence of the fluorenylmethoxycarbonyl protecting group, thereby expanding the scope of transformations accessible in complex synthetic sequences. These investigations contribute to the broader understanding of protecting group compatibility and reaction selectivity that underpins modern synthetic organic chemistry.

Future research directions emphasize the development of more efficient synthetic routes to the compound itself, exploration of alternative deprotection conditions that might offer improved selectivity or milder reaction conditions, and investigation of novel applications in emerging areas such as chemical biology and bioconjugate chemistry. The compound's potential role in the synthesis of peptide-drug conjugates and other complex bioactive molecules represents a particularly promising area for future investigation, given the continued importance of peptide therapeutics in modern medicine and the ongoing need for improved synthetic methodologies to access these challenging targets.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl 4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-15-10-12-22(13-11-15)21(23)24-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,1,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPITNCLGRVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ring-closing metathesis | Grubbs II (5 mol%), CH₂Cl₂, 40°C, 12 h | 75% |

Fmoc Protection of the Piperidine Nitrogen

The 4-methylenepiperidine intermediate is protected with the Fmoc group via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) . This step is analogous to Fmoc derivatization of hydrazine or amines, as documented in search results.

Method A: Diethyl Ether/Water Biphasic System

Method B: Acetonitrile/Water Solvent System

Key Data:

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Diethyl ether | Acetonitrile/water |

| Temperature | 0°C → rt | 0°C → rt |

| Reaction Time | 12–16 h | 3 h |

| Yield | 85–90% | 95% |

Alternative Route: Direct Alkylation of Piperidine

If 4-methylenepiperidine is unavailable, a Wittig reaction or alkylation can introduce the methylene group post-Fmoc protection:

- Wittig Reaction : React Fmoc-protected piperidine-4-carbaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂) in THF.

- Yield : ~70% (estimated from similar systems).

Purification and Characterization

- Purification : Column chromatography (hexanes/ethyl acetate gradient) or recrystallization from ethanol.

- Characterization :

Challenges and Optimization

- Regioselectivity : Ensure Fmoc protection occurs exclusively at the piperidine nitrogen.

- Side Reactions : Competing acylation of the methylene group is mitigated by using controlled stoichiometry and low temperatures.

Análisis De Reacciones Químicas

Types of Reactions

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and peptide synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Research Findings and Data Gaps

- Synthesis : Analogs like (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate (melting point 141–142°C) are synthesized via hydrolysis and column chromatography, suggesting similar routes for the target compound .

- Thermal Stability : Predicted boiling points (e.g., 518.6°C for the chlorocarbonyl derivative) indicate high thermal stability, likely shared by the methylenepiperidine analog .

Actividad Biológica

The compound (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate (CAS Number: 1590372-27-2) is a chemical entity characterized by its unique structure, which includes a fluorenyl group and a piperidine ring. This compound has been noted for its potential applications in medicinal chemistry, particularly as a building block for various synthetic pathways. However, specific biological activities and mechanisms of action remain underexplored in the literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The presence of the methylene bridge between the fluorenyl and piperidine moieties enhances its reactivity, which may be leveraged in various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1590372-27-2 |

Related Compounds and Their Activities

Several structurally similar compounds have been identified that may provide insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (9H-fluoren-9-yl)methyl piperidine-1-carboxylate | Lacks the methylene bridge | Varies; potential analgesic properties |

| (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate | Contains an amino group | Enhanced biological activity due to amino substitution |

| 4-Methylenepiperidine derivatives | Varying substitutions on the piperidine ring | Variation in biological activity based on substitutions |

As of now, there is no established mechanism of action reported for this compound. The exploration of related compounds suggests that structural modifications can lead to diverse pharmacological effects, primarily through interactions with neurotransmitter systems.

Case Studies

While specific case studies focusing solely on this compound are scarce, research on similar compounds provides valuable context. For example:

- Piperidine Derivatives : Studies have shown that derivatives of piperidine often exhibit significant central nervous system effects, potentially acting as neurotransmitter modulators.

- Fluorinated Compounds : Research indicates that fluorinated analogs can enhance metabolic stability and bioavailability, which could be relevant for optimizing the pharmacological profile of this compound.

Q & A

Q. What are the recommended synthetic methodologies for (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate in academic settings?

The compound is synthesized via carbamate formation using Fmoc-protecting group chemistry. A typical procedure involves reacting 4-methylenepiperidine with (9H-fluoren-9-yl)methyl chloroformate (Fmoc-Cl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the piperidine nitrogen. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used under inert conditions. Post-reaction, purification via column chromatography or recrystallization ensures product integrity .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Ventilation : Use local exhaust systems to avoid inhalation of dust/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention.

- Storage : Keep containers sealed, away from oxidizers, and in cool, dry conditions to prevent degradation .

Q. How is the Fmoc group selectively removed during downstream applications?

The Fmoc group is cleaved under mild basic conditions. A standard method employs 20% piperidine in N,N-dimethylformamide (DMF) for 30 minutes, which deprotects the amine without disrupting the piperidine scaffold. Reaction progress is monitored via TLC or LCMS to confirm completion .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and methylene substitution on the piperidine ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and purity.

- HPLC : Reverse-phase HPLC assesses purity and identifies byproducts .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in coupling reactions involving this compound?

Low yields often stem from incomplete activation or competing side reactions. Strategies include:

- Optimizing Base : Test alternatives to DIPEA (e.g., triethylamine or DMAP) to enhance nucleophilicity.

- Stoichiometry : Adjust the molar ratio of Fmoc-Cl to piperidine (1.2:1 recommended).

- Temperature : Conduct reactions at 0–4°C to minimize hydrolysis of Fmoc-Cl .

Q. What approaches identify and mitigate unexpected byproducts during synthesis?

Q. How can the 4-methylene position be functionalized for diverse applications?

The methylene group allows for:

- Electrophilic Addition : React with bromine or iodine to form dihalides.

- Cycloaddition : Use [2+2] or Diels-Alder reactions to append aromatic systems.

- Oxidation : Convert to a ketone via ozonolysis or metal-catalyzed oxidation for further derivatization .

Q. What factors influence the compound’s stability under varying storage conditions?

- Light Sensitivity : Store in amber vials to prevent Fmoc degradation.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate.

- Temperature : Long-term storage at –20°C in sealed containers maintains stability >12 months .

Methodological Considerations

- Contradiction Analysis : If NMR signals suggest unexpected substituents (e.g., hydroxylation), cross-validate with HRMS to distinguish between structural isomers and degradation products .

- Data Reproducibility : Document solvent batch variations (e.g., peroxide levels in THF) that may affect reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.